L-Leucine benzyl ester hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

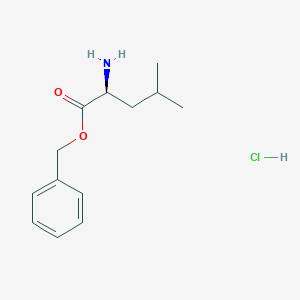

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl (2S)-2-amino-4-methylpentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.ClH/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,14H2,1-2H3;1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYLOEGSAOVRIT-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513206 | |

| Record name | Benzyl L-leucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2462-35-3 | |

| Record name | L-Leucine, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2462-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl L-leucinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance in Synthetic Organic Chemistry and Medicinal Chemistry

The importance of L-leucine benzyl (B1604629) ester hydrochloride stems from its utility as a chiral building block and a protected amino acid derivative. In the intricate world of chemical synthesis, controlling the three-dimensional arrangement of atoms is paramount, especially when constructing molecules with biological activity. L-leucine, being one of the fundamental proteinogenic amino acids, provides a readily available source of chirality. The benzyl ester and hydrochloride functionalities impart specific properties that are highly advantageous in multi-step syntheses.

In synthetic organic chemistry , L-leucine benzyl ester hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. The benzyl ester group acts as a temporary protecting group for the carboxylic acid functionality of leucine (B10760876). This protection is essential to prevent unwanted side reactions during chemical transformations at other parts of the molecule, particularly at the amino group. The hydrochloride salt form enhances the compound's stability and handling characteristics.

The applications in medicinal chemistry are closely intertwined with its role in synthetic chemistry. The compound is a fundamental building block in the development of new pharmaceutical agents. Its incorporation into peptide-based drugs is a primary application, where the leucine side chain can influence the compound's interaction with biological targets. chemimpex.com Furthermore, the benzyl ester group can be strategically employed in the design of prodrugs, which are inactive or less active precursors that are converted into the active drug form within the body, potentially improving bioavailability and therapeutic efficacy. chemimpex.com

Historical Development and Evolution of Its Research Applications

The journey of L-Leucine benzyl (B1604629) ester hydrochloride in academic research reflects the broader evolution of synthetic methodologies in organic chemistry, particularly in the field of peptide synthesis.

Early methods for the preparation of amino acid benzyl esters, including the leucine (B10760876) derivative, often relied on Fischer-Speier esterification. researchgate.net These initial procedures frequently utilized hazardous solvents such as benzene (B151609), carbon tetrachloride, or chloroform (B151607) to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the ester product. researchgate.net While effective, the toxicity of these solvents spurred the search for safer and more environmentally benign alternatives.

A significant advancement in its synthesis came with the exploration of alternative catalytic systems and reaction media. For instance, methods using metal chlorides as catalysts in suitable solvents were developed. google.com In these processes, the amino acid is first converted to its hydrochloride salt, which then undergoes esterification with benzyl alcohol. google.com This approach avoids the need for highly toxic chlorinating agents like thionyl chloride. google.com

More recent research has focused on the use of "green" chemistry principles. The application of ionic liquids as both solvent and catalyst for the esterification of amino acids with benzyl chloride has been reported, offering a method with simpler work-up procedures. researchgate.net These developments highlight a clear evolutionary trend from reliance on hazardous reagents and solvents to the adoption of more sustainable synthetic routes.

The evolution of its research applications is also evident in the complexity of the molecules synthesized using this building block. Initially employed in the synthesis of simple dipeptides, its use has expanded to the construction of more elaborate peptide chains and branched peptides. orgsyn.orgnih.gov The development of various coupling reagents and strategies in peptide synthesis has been paralleled by the continued use of L-leucine benzyl ester hydrochloride as a reliable and versatile starting material.

L Leucine Benzyl Ester Hydrochloride As a Precursor in Advanced Chemical Synthesis

Role in Peptide Synthesis and Oligopeptide Formation

The primary application of L-leucine benzyl (B1604629) ester hydrochloride is in peptide synthesis. In this context, it serves as the C-terminal residue of a growing peptide chain. The benzyl ester effectively shields the carboxylic acid, allowing its free amine to be coupled with the activated carboxyl group of an N-protected amino acid. This stepwise addition is fundamental to creating peptides with a specific, predetermined sequence.

Formation of Dipeptide Derivatives

The coupling of an N-protected amino acid with L-leucine benzyl ester hydrochloride is a common strategy to form dipeptide derivatives. This reaction establishes the peptide bond, the amide linkage that defines the backbone of proteins. For instance, the synthesis of Boc-D-leucyl-L-valine benzyl ester involves the coupling of Boc-D-leucine with L-valine benzyl ester p-toluenesulfonate, demonstrating the formation of a dipeptide from its constituent protected amino acids. prepchem.com Similarly, carbobenzyloxy-L-asparaginyl-L-leucine methyl ester has been synthesized by reacting an activated N-carbobenzyloxy-L-asparagine with L-leucine methyl ester hydrochloride. nih.gov These dipeptide units can then be deprotected and elongated further to create longer oligopeptides.

Table 1: Examples of Dipeptide Derivatives Synthesized Using Leucine (B10760876) Esters This table is interactive. Click on the headers to sort.

| N-Protected Amino Acid | Leucine Ester Derivative Used | Coupling Reagent(s) | Resulting Dipeptide Derivative |

|---|---|---|---|

| N-Carbobenzyloxy-L-asparagine | L-Leucine methyl ester hydrochloride | N-Ethyl-5-phenylisoxazolium-3'-sulfonate | Carbobenzyloxy-L-asparaginyl-L-leucine methyl ester nih.gov |

| Boc-D-leucine | L-Valine benzyl ester p-toluenesulfonate* | EDC, HOBt | Boc-D-leucyl-L-valine benzyl ester prepchem.com |

| Cbz-L-alanine | L-Valine methyl ester hydrochloride* | 1-(4-chlorophenyl)-3-(4'-methyl-1'-piperazinyl)-2-propyn-1-one | Benzyloxycarbonyl-L-alanyl-L-cysteine methyl ester nucana.com |

*Note: These examples illustrate the general principle of dipeptide formation using amino acid esters, where a leucine ester could be substituted. **Note: This example involves a β-amino acid derivative, showcasing the versatility of the method.

Coupling Strategies with Other Protected Amino Acids

Successful peptide bond formation hinges on the choice of coupling strategy and the orthogonal protecting groups on the amino acid partners. The amino group of one amino acid must be protected (e.g., with a tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) group) while the carboxylic acid of the other is protected as an ester (e.g., a benzyl ester). calstate.edunih.gov The peptide bond is then formed by activating the carboxyl group of the N-protected amino acid. calstate.edu

Several classes of reagents are employed for this activation and coupling. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), are frequently used, often in conjunction with additives like N-hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization. prepchem.comcalstate.edu Other specialized coupling reagents include isoxazolium salts and ynamines, which facilitate the reaction under specific conditions. nih.govnucana.com The choice of strategy depends on the specific amino acids being coupled, the desired scale of the reaction, and the other functional groups present in the molecules. wikipedia.org

Integration into Nucleoside Analogues and Nucleotide Derivatives

This compound is also utilized in the synthesis of modified nucleosides and nucleotides, primarily in the development of prodrugs. These modifications are designed to enhance the therapeutic properties of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. nih.gov

Synthesis of Phosphoramidate (B1195095) Conjugates

A significant advancement in drug delivery is the ProTide (pronucleotide) technology, which uses phosphoramidate chemistry to deliver nucleoside monophosphates into cells. nih.govnih.gov This strategy bypasses the often inefficient initial phosphorylation step that is required to activate nucleoside drugs. nih.govbeilstein-journals.org A ProTide consists of a nucleoside monophosphate where the phosphate (B84403) group is masked with an aryl group and an amino acid ester, such as L-leucine benzyl ester. nucana.comnih.gov The resulting phosphoramidate is more lipophilic, facilitating its passage across the cell membrane. nih.gov

Inside the cell, cellular enzymes cleave the masking groups; esterases hydrolyze the amino acid ester, and a phosphoramidase (like Hint-1) cleaves the P-N bond, releasing the active nucleoside monophosphate. beilstein-journals.orgmdpi.com Structure-activity relationship studies have shown that the choice of both the aryl group and the amino acid ester is critical for biological activity. beilstein-journals.org While L-alanine has been favored in some instances, benzyl esters have also been shown to be highly effective in certain ProTide constructs. beilstein-journals.org

Table 2: Components of a Typical Phosphoramidate (ProTide) Prodrug This table is interactive. Click on the headers to sort.

| Component | Chemical Moiety | Function | Example |

|---|---|---|---|

| Core Drug | Nucleoside Analogue | The active therapeutic agent (after phosphorylation). | Zidovudine (AZT), Sofosbuvir nih.govbeilstein-journals.org |

| Phosphate/Phosphonate | Phosphate or Phosphonate Group | The pre-activated form of the drug. | Monophosphate nih.gov |

| Masking Group 1 | Aryl Group (e.g., Phenyl, Naphthyl) | Masks the phosphate charge; facilitates enzymatic cleavage. | Phenyl, 1-Naphthyl beilstein-journals.org |

Modification of Nucleoside Structures

Beyond the ProTide approach, L-leucine benzyl ester can be directly conjugated to the nucleoside itself, either at the sugar moiety or the nucleobase. This modification creates novel chemical entities with potentially altered biological activities or properties. For example, amino acids can be linked to the nucleobase, providing the nucleoside with two additional functional groups (the amino acid's amine and side chain). nih.gov These modified nucleosides can then be converted into phosphoramidite (B1245037) building blocks and incorporated into synthetic DNA or RNA strands using standard solid-phase synthesis. nih.gov The benzyl ester of the leucine moiety can be selectively removed later in the synthetic sequence. nih.gov Other approaches involve creating nucleo-aminooxy esters, where an amino acid ester is linked to the nucleoside through an N-oxyamide bond, further expanding the chemical diversity of accessible nucleoside analogues. acs.org

Development of Heterocyclic Compounds and Complex Molecular Architectures

The utility of this compound extends to its use as a chiral building block for the synthesis of various heterocyclic compounds and other complex molecular structures. Its defined stereochemistry is transferred to the final product, which is critical for biological applications.

One key strategy involves conjugating L-leucine benzyl ester to a pre-existing heterocyclic core to enhance its pharmacological profile. researchgate.net For instance, amino acid esters have been coupled to scaffolds like isoquinoline (B145761) and thiazole (B1198619) to generate novel hybrid molecules with potential antimicrobial or other therapeutic activities. researchgate.net In the development of new anticancer agents, researchers have incorporated L-leucine via a carbamate (B1207046) linkage into a pyrazolo[3,4-d]pyrimidine core. This modification was introduced to improve drug-like properties, such as metabolic stability and pharmacokinetic profiles. Furthermore, L-leucine itself can act as a bidentate ligand, coordinating with metal ions like Ni(II) through its carboxyl oxygen and amino nitrogen to form well-defined metal complexes, which are a class of complex molecular architectures.

Research Applications of L Leucine Benzyl Ester Hydrochloride Derivatives in Biological and Pharmaceutical Sciences

Design and Evaluation of Enzyme Inhibitors

The unique structural features of L-leucine benzyl (B1604629) ester, combining a bulky hydrophobic benzyl group with the chiral center of leucine (B10760876), make it an attractive scaffold for designing potent and selective enzyme inhibitors.

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metallopeptidase that is overexpressed on the surface of various cancer cells. acs.orgumn.edu Its involvement in tumor invasion, angiogenesis, and proliferation has established it as a significant target for anticancer drug development. acs.orgumn.edu Derivatives of L-leucine have been instrumental in the development of APN inhibitors. One of the most well-known examples is bestatin, or (3-Amino-2-hydroxy-4-phenylbutanoyl)-L-leucine, which has demonstrated anticancer activity and was used clinically in Japan for treating acute myeloid leukemia. acs.org

The design of these inhibitors often leverages the structural components of substrates like L-leucine. The amino acid portion of the inhibitor is designed to interact with the active site of the enzyme, while appended chemical groups can be modified to enhance binding affinity and selectivity. The inhibition of APN in cancer cells can trigger an amino acid deprivation response (AADR), a stress pathway that leads to apoptosis, thereby killing the cancer cells. acs.org

The biological activity of newly synthesized APN inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. acs.org This is often determined using a chromogenic substrate, such as L-leucine-p-nitroanilide, where the enzymatic cleavage releases a colored product that can be measured spectrophotometrically. researchgate.net

Table 1: Representative Aminopeptidase N (APN) Inhibitors Containing a Leucine Moiety

| Inhibitor | Structural Class | Basis of Activity | Therapeutic Relevance |

|---|---|---|---|

| Bestatin (Ubenimex) | Dipeptide | Mimics the peptide substrate of APN, with the L-leucine component playing a key role in binding to the active site. acs.org | Anticancer agent, particularly for acute myeloid leukemia and lung cancer. acs.org |

| Tosedostat | Dipeptide | Functions as a potent inhibitor of M1 family aminopeptidases, including APN, leading to peptide accumulation and reduced intracellular amino acid levels, preferentially affecting malignant cells. acs.orgresearchgate.net | Investigated in clinical trials for myeloid leukemias and solid tumors. acs.org |

| Hypothetical Leucine Benzyl Ester Analog | Amino Acid Ester Derivative | The benzyl ester group could enhance hydrophobic interactions within the enzyme's S1 pocket, potentially increasing binding affinity and cellular permeability. | Research interest for developing novel anticancer and anti-inflammatory drugs. umn.edu |

Understanding the precise mechanism by which a derivative of L-leucine benzyl ester inhibits an enzyme is crucial for optimizing its design. Mechanistic studies aim to elucidate the molecular interactions between the inhibitor and the enzyme's active site. nih.gov These studies often involve a combination of biochemical assays, spectroscopy, and structural biology techniques.

A common approach involves kinetic analysis to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). For inhibitors that form a covalent bond with the enzyme, mass spectrometry is a powerful tool to identify the exact amino acid residue in the active site that has been modified. nih.gov For instance, in studies of other enzyme inhibitors, mass spectral analysis has shown that an inhibitor's arylalkyl group can form a covalent adduct at a specific atom within the enzyme's prosthetic group, such as the N(5) position of flavin. nih.gov

X-ray crystallography provides the most detailed, three-dimensional view of the inhibitor bound within the enzyme's active site. nih.gov This structural information reveals the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that govern the binding. Such insights are invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.

Development of Anticancer Agents and Chemotherapeutic Modulators

Beyond direct enzyme inhibition, derivatives of L-leucine benzyl ester hydrochloride are pivotal in prodrug strategies designed to improve the delivery and efficacy of anticancer agents.

Many potent anticancer and antiviral drugs are nucleoside analogs. However, their therapeutic efficacy is often limited by poor cellular uptake and the reliance on an inefficient initial phosphorylation step inside the cell, which is catalyzed by kinase enzymes. acs.org The ProTide (Pro-drug nucleotide) technology was developed to bypass this rate-limiting step. nih.govnih.gov

This strategy masks the negatively charged monophosphate of a nucleoside analog with two promoieties: an aryl group and an amino acid ester. acs.orgnih.gov This modification renders the molecule lipophilic and electrically neutral, facilitating its passive diffusion across the cell membrane. L-leucine benzyl ester is an ideal candidate for the amino acid ester component due to its favorable chemical properties.

Once inside the cell, the prodrug is activated in a stepwise manner:

Cellular esterases cleave the benzyl ester of the leucine moiety. umn.eduacs.org

This initiates a spontaneous intramolecular cyclization, releasing the aryl group. umn.edu

The resulting phosphoramidate (B1195095) intermediate is then hydrolyzed by a specific phosphoramidase, such as Histidine Triad Nucleotide-binding protein 1 (HINT1), to release the active nucleoside monophosphate. umn.edu

This approach has been remarkably successful, leading to FDA-approved antiviral drugs and numerous anticancer agents currently in clinical investigation. tandfonline.com By using L-leucine benzyl ester or similar structures, the ProTide strategy effectively delivers the active form of the drug into target cells, overcoming key mechanisms of drug resistance. nih.gov

Nitrogen mustards are a class of DNA alkylating agents that have been a cornerstone of cancer chemotherapy for decades. nih.gov Their mechanism of action involves forming a highly reactive aziridinium (B1262131) ion, which then covalently cross-links DNA strands, typically between guanine (B1146940) bases. nih.gov This damage is irreversible and triggers cell death (apoptosis). nih.gov However, the clinical use of traditional nitrogen mustards is often hampered by their high reactivity and lack of selectivity, leading to systemic toxicity.

To address these limitations, researchers have developed prodrugs of nitrogen mustards. The strategy involves modifying the mustard agent to render it temporarily inactive, with activation occurring preferentially at the tumor site. Attaching L-leucine benzyl ester to a nitrogen mustard core is a rational approach to creating such a prodrug.

A sophisticated prodrug approach combines the nitrogen mustard warhead with a phosphorodiamidate structure, which can incorporate an amino acid ester like L-leucine benzyl ester. nih.gov In this design, the L-leucine benzyl ester serves as a lipophilic, stabilizing promoiety that can be enzymatically cleaved.

The general structure of such a prodrug would feature the nitrogen mustard connected to a central phosphorus atom, which is also bonded to the nitrogen of the L-leucine benzyl ester. This creates a phosphoramidate mustard prodrug. Studies have shown that benzyl phosphoramide (B1221513) mustard derivatives can act as chemically stable and lipophilic prodrugs that are designed to be activated by enzymes within the body. nih.gov The inclusion of the amino acid ester can further modulate the compound's properties, potentially hijacking amino acid transporters for enhanced uptake into cancer cells.

Table 2: Components of a Hypothetical L-Leucine Benzyl Ester-Based Phosphoramide Mustard Prodrug

| Component | Chemical Moiety | Function |

|---|---|---|

| Cytotoxic Warhead | Nitrogen Mustard (e.g., derived from chlorambucil (B1668637) or melphalan) acs.org | DNA alkylating agent; responsible for the anticancer effect upon release. |

| Linker | Phosphoramidate | Connects the warhead to the promoiety; its cleavage is part of the activation cascade. |

| Promoiety | L-Leucine Benzyl Ester | Increases lipophilicity for better membrane transport, masks the active agent, and serves as a substrate for cellular esterases to initiate activation. nih.gov |

This strategy aims to create a more cytotoxic and tumor-selective agent compared to the parent nitrogen mustard, representing a significant advancement in the development of targeted alkylating agents. acs.org

Alkylating Agents and their Derivatives

Anti-HIV Drug Discovery and Development

The development of effective antiretroviral therapies is a cornerstone of managing Human Immunodeficiency Virus (HIV) infection. Amino acid esters, including derivatives of L-leucine, have emerged as valuable tools in this field, primarily as components of prodrugs designed to improve the delivery and efficacy of established antiviral agents. The HIV-1 Nef protein, which is crucial for pathogenesis, contains leucine-based motifs that are essential for its function, including down-regulating CD4 and enhancing viral replication. nih.gov This natural presence of leucine-rich motifs in key viral proteins provides a rationale for exploring leucine-based compounds as potential inhibitors. nih.govnih.gov

Research has shown that conjugating L-leucine to antiviral drugs can significantly impact their performance. In one study, L-leucine was conjugated to Tenofovir (TFV), a nucleotide reverse transcriptase inhibitor. nih.gov This approach is based on the hypothesis that modifying the nucleotide with amino acids can improve its lipophilicity and, consequently, its anti-HIV activity. nih.gov However, the success of such modifications is not guaranteed. Studies on novel chain-extended phosphoramidate derivatives of the anti-HIV drug stavudine (B1682478) (d4T) found that these compounds were orders of magnitude less potent than the corresponding alpha-amino acid derivatives, likely due to poor enzyme-mediated hydrolysis. nih.gov This highlights the critical importance of the specific chemical linkage and structure in the design of effective amino acid-based prodrugs.

The primary mechanism by which many antiviral drugs function is by inhibiting the replication of viral genetic material. This compound derivatives are primarily investigated as components of prodrug strategies to deliver active pharmaceutical ingredients that interfere with this process. The essential steps in a viral life cycle, such as viral DNA replication, are common targets for antiviral drugs. nih.gov

For instance, the anti-HIV activity of Tenofovir (TFV) conjugates is based on the intracellular release of the parent drug, which then inhibits the HIV reverse transcriptase enzyme. nih.gov By attaching an L-leucine ester, researchers aim to enhance the drug's ability to cross cell membranes, leading to higher intracellular concentrations of the active inhibitor. nih.gov Beyond acting as prodrugs for polymerase inhibitors, other amino acid derivatives have been shown to possess different mechanisms. Some basic amino acid esters can block the infection of enveloped viruses, such as SARS-CoV-2 and influenza A, by potentially interfering with the virus uncoating process. nih.gov This suggests that L-leucine derivatives could be explored for multiple modes of action against viral replication.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies focus on systematically modifying different parts of the molecule—the amino acid side chain, the stereochemistry, and the ester group—to optimize efficacy and other pharmacokinetic properties.

A study involving pyrazolo[3,4-d]pyrimidine derivatives conjugated with various chiral amino acids illustrates this approach. acs.org By creating a series of compounds with different amino acids, researchers were able to identify which modifications led to the most potent antitumor activity, leading to the discovery of a promising dual-targeting agent. acs.orgacs.org

The specific structure of the amino acid and the nature of the aryl group are critical determinants of a derivative's biological efficacy. Modifications to these moieties can drastically alter how the molecule interacts with its biological target.

In the development of anti-HIV conjugates of Tenofovir, researchers compared derivatives made with L-alanine, L-leucine, L-valine, and glycine. nih.gov The results indicated that the choice of amino acid is critical for optimal activity, with a 2-butanolyl ester valine conjugate showing different potency than a butanoyl ester alanine (B10760859) conjugate. nih.gov

Further illustrating the importance of these modifications, a detailed SAR study on pyrazolo[3,4-d]pyrimidine-based compounds evaluated a series of amino acid conjugates for their antiproliferative activity against cancer cell lines. acs.org The study revealed that incorporating L-leucine was favorable for activity. acs.orgacs.org Interestingly, the stereochemistry of the amino acid had a significant impact; the compound containing D-leucine (11i) demonstrated slightly higher activity than its L-leucine counterpart (11d). acs.orgacs.org This underscores the sensitivity of biological systems to the three-dimensional shape of drug molecules.

Table 1: Antiproliferative Activities of Amino Acid-Conjugated Pyrazolo[3,4-d]pyrimidine Derivatives

This interactive table summarizes the IC₅₀ values (in µM) of various amino acid conjugates against different cancer cell lines, as reported in the study. Data shows that the D-leucine conjugate (11i) was generally more potent than the L-leucine conjugate (11d).

Click to view data

| Compound | Amino Acid | HeLa | HCT 116 | A2780 | A549 | H295R |

| 11d | L-Leucine | 0.088 | 0.093 | 0.126 | 0.151 | 0.203 |

| 11i | D-Leucine | 0.041 | 0.029 | 0.049 | 0.052 | 0.076 |

| 11h | L-Serine | 0.128 | 0.133 | 0.198 | 0.224 | 0.519 |

| 11j | D-Serine | 0.254 | 0.279 | 0.354 | 0.387 | >1 |

Data sourced from a study on pyrazolo[3,4-d]pyrimidine derivatives. acs.org

Lipophilicity, or the "fat-loving" nature of a molecule, is a key physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME). The benzyl ester group of this compound inherently increases its lipophilicity compared to free L-leucine. This property is often exploited in drug design to enhance membrane permeability and cellular uptake.

Research into amino acid conjugated antimicrobial drugs has demonstrated a direct relationship between lipophilicity and biological activity. nih.gov In that study, compounds with greater hydrophobicity (a property closely related to lipophilicity) showed excellent activity against Gram-negative bacteria. nih.gov Similarly, the rationale for creating Tenofovir conjugates with amino acids and fatty acids was the hypothesis that increased lipophilicity would lead to improved anti-HIV activity. nih.gov The results supported this, with conjugates containing long hydrocarbon chains showing potent inhibition of HIV infection. nih.gov Introducing hydrophilic amino acids into a molecular structure is a known strategy to improve pharmacokinetic properties, and balancing lipophilicity is key to this optimization. acs.org For instance, the attachment of prenyl groups to the flavonoid chrysin (B1683763) significantly increases its lipophilicity and enhances its anticancer and anti-inflammatory activity. mdpi.com These findings collectively indicate that the lipophilic character imparted by the benzyl ester group and the leucine side chain is a critical factor in the biological activity of its derivatives.

Advanced Research Perspectives and Future Directions

Computational Chemistry and Molecular Modeling in Derivative Design

Computational chemistry and molecular modeling have become indispensable tools in the rational design of novel derivatives of L-Leucine benzyl (B1604629) ester hydrochloride. These in silico methods allow researchers to predict the physicochemical properties and biological activities of new molecular entities before their actual synthesis, saving significant time and resources.

Molecular dynamics (MD) simulations and quantum mechanical calculations are employed to understand the conformational preferences of L-Leucine benzyl ester and its derivatives. nih.gov These simulations provide insights into how the molecule interacts with its environment and potential biological targets at an atomic level. nih.gov By modeling the "jigglings and wigglings of atoms," researchers can predict binding affinities and mechanisms of action. nih.gov For instance, modeling can be used to assess how modifications to the leucine (B10760876) side chain or the benzyl ester group affect the molecule's interaction with specific protein binding pockets. researchgate.netresearchgate.net

A key application is in the design of prodrugs, where the benzyl ester moiety can be strategically modified to improve properties like solubility or bioavailability. chemimpex.com Computational models can predict the rate of enzymatic cleavage of the ester bond in a physiological environment, ensuring the active drug is released at the desired site and time. Furthermore, structure-activity relationship (SAR) studies are greatly enhanced by computational approaches. nih.gov By creating a virtual library of derivatives and calculating their expected activity, researchers can identify the most promising candidates for synthesis and experimental testing. researchgate.net Molecular modeling techniques are also used to simulate the interaction between leucine derivatives and crystal surfaces, which can help in controlling crystal morphology during manufacturing. researchgate.net

Table 1: Computational Techniques in Derivative Design

| Computational Technique | Application in Derivative Design | Research Focus |

|---|---|---|

| Molecular Dynamics (MD) | Simulating the dynamic behavior and interactions of derivatives with biological targets like proteins. nih.gov | Understanding binding mechanisms, conformational changes, and stability. |

| Quantum Mechanics (QM) | Calculating electronic properties, reaction energies, and molecular geometries with high accuracy. | Optimizing molecular structure for desired reactivity and interaction. |

| Docking Simulations | Predicting the preferred orientation and binding affinity of a derivative to a target receptor site. researchgate.net | Screening virtual libraries of derivatives against therapeutic targets. |

| Structure-Activity Relationship (SAR) | Correlating structural modifications with changes in biological activity to guide the design of more potent compounds. nih.gov | Identifying critical molecular features for therapeutic efficacy. |

Novel Therapeutic Targets and Biomedical Applications for Derivatives

Research into derivatives of L-Leucine benzyl ester hydrochloride is uncovering a range of new therapeutic targets and expanding their biomedical applications, particularly in oncology. The unique structure of leucine allows its derivatives to be recognized by specific cellular transport systems and signaling pathways that are often dysregulated in disease.

One of the most significant areas of investigation is the targeting of the L-type amino acid transporter 1 (LAT1). nih.govnih.gov LAT1 is overexpressed in numerous cancers and is crucial for supplying essential amino acids like leucine to fuel rapid cell growth and proliferation. nih.gov Leucine derivatives are being designed to act as competitive inhibitors of LAT1, effectively starving cancer cells of a vital nutrient. nih.gov These derivatives could also be used as "Trojan horses" to carry cytotoxic agents specifically into cancer cells via the LAT1 transporter.

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway is another critical therapeutic target. nih.gov Leucine is a potent activator of mTORC1, which regulates cell growth and metabolism. nih.gov Studies on the structure-activity relationships of leucine derivatives have been conducted to understand the precise structural requirements for mTORC1 activation. nih.gov This knowledge is being used to design derivatives that can modulate this pathway, offering potential treatments for cancers and metabolic disorders.

Recent discoveries have identified novel dual-targeting ligands derived from L-leucine. For example, pyrazolo[3,4-d]pyrimidine derivatives incorporating L-leucine have been found to act as potent antitumor agents by simultaneously targeting tubulin and the cell division cycle 5-like (CDC5L) protein. acs.orgacs.org CDC5L is a promising therapeutic target as it is a key regulator of tumorigenesis, and its depletion reduces the viability of tumor cells. acs.org Furthermore, the use of amino acid esters, including those of leucine, to create prodrugs of existing therapeutic agents continues to be a promising strategy. This approach has been shown to improve the water solubility and anti-tumor activity of compounds like arctigenin (B1665602) and the oral bioavailability of antivirals like penciclovir. nih.govnih.gov

Table 2: Therapeutic Targets and Applications of L-Leucine Derivatives

| Therapeutic Target | Disease/Application Area | Mechanism/Strategy | Reference |

|---|---|---|---|

| LAT1 (SLC7A5) | Cancer | Competitive inhibition of leucine transport, targeted drug delivery. | nih.govnih.gov |

| mTORC1 | Cancer, Metabolic Disorders | Modulation of cell growth and metabolism signaling. | nih.gov |

| Tubulin / CDC5L | Cancer | Dual-targeting inhibition of cell division and proliferation. | acs.orgacs.org |

| Prodrug Development | Oncology, Virology | Enhanced solubility and bioavailability of active pharmaceutical ingredients. | chemimpex.comnih.govnih.gov |

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry are increasingly influencing the synthesis of this compound and its derivatives. The focus is on developing more sustainable, efficient, and environmentally benign manufacturing processes. This involves replacing hazardous reagents and solvents, reducing energy consumption, and minimizing waste generation.

A significant advancement is the replacement of hazardous solvents traditionally used for esterification, such as benzene (B151609) or carbon tetrachloride. researchgate.net Researchers have successfully used cyclohexane (B81311) as a less hazardous azeotroping agent to remove water during the reaction of L-leucine with benzyl alcohol. researchgate.net Another innovative approach involves the use of ionic liquids as a reaction medium for the synthesis of amino acid benzyl esters from benzyl chloride, offering a recyclable and often more efficient alternative to conventional organic solvents. researchgate.net

Efforts are also being made to move away from harsh reaction conditions. Facile methods for synthesizing amino acid esters at room temperature have been developed using reagents like trimethylchlorosilane or via cesium salts, which offer milder conditions and simpler workup procedures compared to traditional methods that require strong acids like sulfuric acid and high temperatures. mdpi.comgoogle.comacs.org Furthermore, enzymatic catalysis presents a highly specific and green alternative. The use of enzymes like papain for the polymerization of amino acid esters demonstrates the potential for chemoenzymatic synthesis, which operates under mild conditions and can offer high selectivity. acs.org The benzyl ester group, in particular, has been shown to enhance the affinity of amino acid monomers for the enzyme, broadening the scope of this green synthetic method. acs.org

Table 3: Green Chemistry Strategies in Synthesis

| Green Chemistry Principle | Traditional Method | Green Alternative | Benefit |

|---|---|---|---|

| Safer Solvents | Benzene, Carbon Tetrachloride researchgate.net | Cyclohexane, Ionic Liquids, Me-THF researchgate.net | Reduced toxicity and environmental impact. |

| Energy Efficiency | High-temperature reflux with strong acids (e.g., H₂SO₄). google.com | Room temperature synthesis with TMSCl or cesium salts. mdpi.comacs.org | Lower energy consumption, milder conditions. |

| Use of Renewable Feedstocks | Fossil-fuel derived solvents and reagents. | Synthesis using biomass-derived components. european-coatings.com | Increased sustainability. |

| Catalysis | Stoichiometric reagents. | Enzymatic catalysis (e.g., Papain), solid superacids. researchgate.netacs.org | High selectivity, mild conditions, reduced waste. |

Development of High-Throughput Screening Methodologies for Derivative Evaluation

To accelerate the discovery of new bioactive derivatives of this compound, the development of high-throughput screening (HTS) methodologies is crucial. These methods allow for the rapid evaluation of large libraries of compounds for their biological activity and other key properties.

Fluorescence-based assays are a cornerstone of HTS. For example, a simple and rapid screening method has been developed for amino acid dehydrogenases that relies on the displacement of a fluorescent dye (calcein) from a copper complex by an amino acid. nih.gov This principle can be adapted to screen leucine derivatives for their interaction with specific enzymes or receptors. nih.gov

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are also being optimized for high-throughput analysis. Novel reverse-phase HPLC methods have been developed that can detect and quantify dozens of amines and amino acid derivatives in a single run of less than an hour. nih.govmdpi.com Such methods are invaluable for analyzing the products of combinatorial synthesis and for metabolic studies. Advances in derivatization reagents, such as o-phthaldialdehyde (OPA), enhance the sensitivity of fluorescence detection in HPLC, although challenges like the stability of the derivatives remain an active area of research. researchgate.net

For assessing therapeutic potential, various bioassays are employed in an HTS format. The Kirby-Bauer disc diffusion method, for instance, can be used to rapidly screen libraries of new derivatives for antibacterial or antifungal activity. japer.in For anticancer drug discovery, cell-based assays using colorimetric methods like the CCK8 assay are used to determine the half-maximal inhibitory concentration (IC50) of compounds against various cancer cell lines, as demonstrated in the evaluation of the pyrazolo[3,4-d]pyrimidine derivatives. acs.orgacs.org These HTS methodologies provide the essential data needed to quickly identify promising lead compounds from a large pool of candidates for further development.

Q & A

Q. What synthetic routes are commonly employed for L-Leucine benzyl ester hydrochloride, and what critical parameters ensure high yield?

this compound is synthesized via a multi-step process involving:

- N,N-Dimethylation of leucine : L-leucine reacts with formaldehyde and sodium cyanoborohydride (NaBH3CN) in water or deuterated solvents under ice-cooled conditions. Reaction progress is monitored by ninhydrin-stained TLC .

- Coupling with alanine benzyl ester : Dimethyl leucine is coupled to L-alanine benzyl ester hydrochloride using EDC (N-ethyl-N′-carbodiimide) in dichloromethane (DCM), followed by liquid-liquid extraction and flash column chromatography (DCM/MeOH) for purification .

- Critical parameters : Maintaining a 1:1 molar ratio of reactants, ice-bath cooling during coupling, and TLC validation of intermediate purity. Toxic reagents (e.g., formaldehyde) require fume hood handling .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- Thin-layer chromatography (TLC) : Used to monitor dimethylation and coupling reactions via ninhydrin staining .

- High-voltage electrophoresis : Separates reaction products (e.g., L-leucine benzyl ester from peptide derivatives) at pH 4.7, followed by quantification with cadmium-ninhydrin reagent .

- Mass spectrometry (MS) : Validates isotopic labeling (e.g., 13C, 15N) and quantifies reporter ions in proteomic applications .

Advanced Research Questions

Q. In quantitative proteomics, how does this compound contribute to isobaric labeling strategies, and what are the methodological advantages?

L-Leucine benzyl ester derivatives are central to 8-plex DiLeu isobaric tags, enabling high-throughput proteomic quantification. Methodological advantages include:

- Reduced mass shift : DiLeu adds 220.2 Da to peptides, lighter than iTRAQ (304.2 Da) or TMT (229.2 Da), minimizing spectral complexity .

- Isotopic flexibility : Incorporation of 13C, 15N, and 18O isotopes allows multiplexing without high-resolution MSn scans. For example, 18O exchange in leucine is achieved via H218O incubation at 65°C for 4 hours .

- Quantitative accuracy : DiLeu-labeled yeast lysates analyzed via Q-Exactive Orbitrap MS show <10% coefficient of variation (CV) in reporter ion ratios .

Q. What experimental design considerations are necessary when using this compound in enzymatic peptide synthesis studies?

Key considerations for enzyme kinetics:

- Reaction termination : Quench aliquots with 4N acetic acid (pH 3–4) to halt hydrolysis/aminolysis .

- Electrophoretic separation : Use high-voltage electrophoresis (50 V/cm, pH 4.7) to resolve L-leucine benzyl ester from peptide derivatives (e.g., L-leucylglycylglycine esters) .

- Enzyme specificity : Novo subtilisin shows higher aminolysis efficiency (e.g., with glycylglycine ethyl ester) compared to Carlsberg subtilisin under identical conditions (0.05 mg/ml enzyme, 0.1 M KCl) .

Q. How can researchers address challenges related to isotopic incorporation when synthesizing labeled derivatives of this compound?

Challenges include isotopic cross-talk and incomplete labeling. Solutions involve:

- 18O exchange optimization : Incubate leucine in H218O (pH 1, 65°C, 4 hours) to ensure >95% 18O incorporation, followed by acid removal via PL-HCO3MP resin .

- Deuterated reagents : Use NaBD3CN and CD2O for deuterium labeling, validated via MS/MS fragmentation patterns .

- Purification rigor : Flash chromatography (DCM/MeOH gradients) removes unreacted isotopes, confirmed by TLC and ninhydrin assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.